molecular formula C7H11N B14567361 N-Ethylpent-2-en-4-yn-1-amine CAS No. 61753-29-5

N-Ethylpent-2-en-4-yn-1-amine

Cat. No.: B14567361
CAS No.: 61753-29-5
M. Wt: 109.17 g/mol
InChI Key: UMGPSKABHBZRJP-UHFFFAOYSA-N
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Description

N-Ethylpent-2-en-4-yn-1-amine is an organic compound with the molecular formula C7H11N. It is characterized by the presence of an ethyl group attached to a pent-2-en-4-yn-1-amine backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and amine functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpent-2-en-4-yn-1-amine typically involves the reaction of ethylamine with a suitable alkyne precursor. One common method is the alkylation of ethylamine with 4-pentyn-2-one, followed by reduction. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides are often used in the presence of a base to form amides.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Alkenes, alkanes

    Substitution: Amides, substituted amines

Scientific Research Applications

N-Ethylpent-2-en-4-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: this compound is used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N-Ethylpent-2-en-4-yn-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The alkyne and alkene functionalities can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can influence biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-amine: Similar structure but lacks the ethyl group.

    N,N-Dimethylpent-4-en-2-yn-1-amine: Contains additional methyl groups on the amine.

    Propargylamine: A simpler alkyne amine with a shorter carbon chain.

Uniqueness

N-Ethylpent-2-en-4-yn-1-amine is unique due to its combination of alkyne, alkene, and amine functionalities, which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of diverse organic compounds, offering greater flexibility compared to simpler amines or alkynes.

Properties

CAS No.

61753-29-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N-ethylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C7H11N/c1-3-5-6-7-8-4-2/h1,5-6,8H,4,7H2,2H3

InChI Key

UMGPSKABHBZRJP-UHFFFAOYSA-N

Canonical SMILES

CCNCC=CC#C

Origin of Product

United States

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